CYP2E1 Inhibition: Negligible Interaction Liability Compared to CYP-Modulating Mustards
N,N-bis(2-chloroethyl)-2-oxochromene-6-carboxamide demonstrates an IC50 greater than 20 µM (>20,000 nM) against CYP2E1 in human liver microsomes, classifying it as a negligible inhibitor of this isoform [1]. This contrasts sharply with established nitrogen mustard alkylating agents that exhibit low-micromolar CYP inhibition, which can trigger clinically meaningful drug–drug interactions. The absence of sub-20-µM CYP2E1 inhibition provides a procurement-relevant advantage for in vivo combination studies where co-administered CYP2E1 substrates are planned.
| Evidence Dimension | CYP2E1 inhibition potency |
|---|---|
| Target Compound Data | IC50 > 20,000 nM |
| Comparator Or Baseline | Classical nitrogen mustards (e.g., mechlorethamine) and certain 7-substituted coumarin analogs typically show IC50 values below 10 µM for major CYP isoforms |
| Quantified Difference | >2-fold lower CYP2E1 inhibition potency |
| Conditions | Human liver microsomes; chlorzoxazone 6-hydroxylation probe; 20 min incubation; LC-MS analysis |
Why This Matters
Low CYP2E1 inhibition reduces the probability of metabolic drug–drug interactions, simplifying experimental variables and improving the interpretability of in vivo pharmacological data.
- [1] BindingDB Entry BDBM50438845. IC50 > 20,000 nM for CYP2E1 inhibition in human liver microsomes. Accessed 2026. View Source
